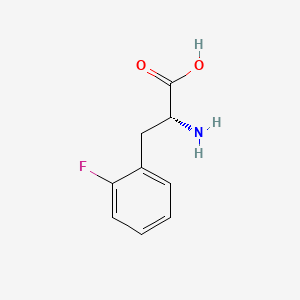

2-Fluoro-D-phenylalanine

Description

Significance of Non-Canonical Amino Acids in Biochemical Research

Non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. mdpi.compreprints.org The deliberate incorporation of ncAAs into peptides and proteins is a powerful tool in biochemical research, enabling scientists to probe and manipulate biological systems in ways not possible with the standard amino acid repertoire. frontiersin.orgacs.org

The introduction of ncAAs can confer novel properties to proteins, such as enhanced stability, altered enzymatic activity, and resistance to proteolytic degradation. mdpi.comnih.gov These modifications are invaluable for studying protein structure, function, folding, and interactions. nih.govresearchgate.net Furthermore, ncAAs containing bio-orthogonal functional groups, such as azides or alkynes, allow for specific chemical modifications and the attachment of labels for imaging and tracking proteins within living cells. mdpi.comoup.com This has profound implications for drug discovery, protein engineering, and the development of new biomaterials. preprints.orgchemimpex.com

Overview of D-Amino Acids and Fluorinated Analogs in Scientific Inquiry

Historically, D-amino acids, the stereoisomers or "mirror images" of the more common L-amino acids, were considered non-functional in mammals. nih.gov However, research has revealed their presence and important physiological roles in various organisms, including humans. nih.govmdpi.com D-amino acids are now known to be involved in processes like neurotransmission, and their study is a burgeoning field in neuroscience and medicine. mdpi.comnih.gov For instance, D-serine acts as a co-agonist at NMDA receptors in the brain. nih.gov

The strategic replacement of hydrogen with fluorine in amino acids, creating fluorinated analogs, has become a significant strategy in medicinal chemistry and biochemical research. walshmedicalmedia.combeilstein-journals.orgnih.gov The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the properties of the amino acid and, consequently, the peptides and proteins into which it is incorporated. researchgate.netwalshmedicalmedia.comnih.gov Fluorination can enhance metabolic stability, increase binding affinity, and modulate the conformation of peptides and proteins. nih.govresearchgate.netnih.gov These attributes make fluorinated amino acids valuable tools for developing more stable and effective therapeutic agents and for studying biological processes with techniques like ¹⁹F NMR spectroscopy. researchgate.netwalshmedicalmedia.com

Scope and Research Focus of 2-Fluoro-D-phenylalanine Investigations

This compound is a non-canonical amino acid that combines the features of a D-amino acid and a fluorinated analog. Its research applications are multifaceted, spanning several scientific disciplines.

In pharmaceutical development and medicinal chemistry , this compound serves as a building block in the synthesis of novel therapeutic agents. chemimpex.comchemimpex.com Its incorporation into peptides can enhance their stability and bioavailability, which is crucial for drug design. chemimpex.comchemimpex.com Research has particularly focused on its use in developing treatments for neurological disorders and cancer. chemimpex.com

In protein engineering and biochemistry , this compound is employed to investigate protein structure and function. chemimpex.com By introducing a fluorine atom, researchers can study how this modification affects protein folding, stability, and interactions with other molecules. nih.govresearchgate.net The unique spectroscopic properties of fluorine also make it a useful probe for nuclear magnetic resonance (NMR) studies. researchgate.net

Furthermore, this compound is utilized in the development of diagnostic tools , including its potential use in positron emission tomography (PET) for imaging. chemimpex.comnih.gov In the field of material science , it has applications in creating fluorinated polymers with desirable properties like increased chemical resistance. chemimpex.com The primary research focus remains on leveraging its unique structural and chemical properties to modulate biological activity and create more effective molecular tools for therapy and research. chemimpex.comchemimpex.comchemimpex.com

Data and Compound Information

Properties of this compound

| Property | Value |

| IUPAC Name | (2R)-2-amino-3-(2-fluorophenyl)propanoic acid sigmaaldrich.com |

| Molecular Formula | C₉H₁₀FNO₂ chemimpex.com |

| Molecular Weight | 183.18 g/mol sigmaaldrich.com |

| CAS Number | 97731-02-7 chemimpex.com |

| Appearance | Off-white powder chemimpex.com |

| Melting Point | 180-200 °C chemimpex.com |

| Purity | ≥ 95% sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-amino-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCRCTMDYITATC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924286 | |

| Record name | 2-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122839-51-4 | |

| Record name | 2-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Fluoro D Phenylalanine

Chemical Synthesis Approaches for 2-Fluoro-D-phenylalanine

The synthesis of fluorinated phenylalanine derivatives can be broadly categorized into methods that introduce the fluorine atom onto a pre-existing phenylalanine scaffold and those that construct the amino acid from fluorinated precursors. nih.gov Common strategies include Negishi cross-coupling of organozinc compounds with aryl halides, alkylation of chiral auxiliaries, and asymmetric hydrogenation of dehydroamino acid precursors. nih.govresearchgate.netacs.org For instance, a palladium-catalyzed cross-coupling reaction between an organozinc iodide and 2-fluoroiodobenzene provides a direct route to N-Boc-protected 2-fluoro-ʟ-phenylalanine esters. nih.gov

Achieving the desired D-stereochemistry is critical for many pharmaceutical applications. Several stereoselective methods have been developed to produce enantiomerically enriched this compound.

Chiral Auxiliaries: One effective strategy involves the alkylation of chiral auxiliaries. For example, the Schöllkopf reagent, a chiral bis-lactim ether, can be alkylated with 2-fluorobenzyl bromide. Subsequent hydrolysis yields the desired D-amino acid methyl ester, which can then be protected (e.g., with a Boc group) and saponified to the final product. nih.gov Similarly, chiral Ni(II) complexes of glycine (B1666218) Schiff bases can be alkylated with fluorinated benzyl (B1604629) halides to produce fluorinated phenylalanine analogs with high diastereomeric purity. nih.gov

Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral dehydroamino acid precursor in the presence of a chiral catalyst. Rhodium complexes with chiral phosphine (B1218219) ligands, such as MonoPhos, have been shown to catalyze the asymmetric hydrogenation of fluorinated dehydroamino acids with high enantioselectivity, yielding the desired product in quantitative amounts. researchgate.net This approach is suitable for large-scale synthesis. acs.org

Enzymatic Methods: Biocatalysis offers a highly stereoselective route. Phenylalanine aminomutase (PAM) can catalyze the addition of ammonia (B1221849) to 2-fluoro-(E)-cinnamic acid to afford (S)-2-fluorophenylalanine, demonstrating the potential for enzymatic routes to yield specific enantiomers. nih.gov While this example yields the L-enantiomer, engineered enzymes like D-amino acid dehydrogenases and D-amino acid transaminases are increasingly used for the asymmetric synthesis of D-phenylalanines. acs.org

| Strategy | Description | Key Reagents/Systems | Typical Outcome |

|---|---|---|---|

| Chiral Auxiliary Alkylation | Alkylation of a chiral glycine equivalent with 2-fluorobenzyl bromide, followed by hydrolysis to release the D-amino acid. | Schöllkopf reagent, Evans imidazolidinone auxiliary, Ni(II) complexes. nih.govnih.gov | High enantiomeric or diastereomeric excess (>90% ee/de). nih.govnih.gov |

| Asymmetric Hydrogenation | Hydrogenation of a 2-(acetylamino)-3-(2-fluorophenyl)propenoic acid precursor using a chiral catalyst. | Rhodium-MonoPhos complexes. researchgate.net | High enantioselectivity and quantitative yields. researchgate.net |

| Enzymatic Synthesis | Use of engineered enzymes to catalyze the stereoselective formation of the D-amino acid from a prochiral substrate. | Engineered D-amino acid dehydrogenases, D-amino acid transaminases. acs.orgdtu.dk | Excellent enantioselectivity (>99% ee). nih.gov |

In solid-phase peptide synthesis (SPPS), the α-amino group of this compound must be temporarily protected to prevent unwanted side reactions and ensure sequential amide bond formation. biosynth.comnih.govpeptide.com The two most common protecting groups used are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. peptide.comamericanpeptidesociety.org

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is introduced by reacting this compound with a reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl under basic conditions. ub.edu It is stable to acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgcreative-peptides.com This orthogonality makes the Fmoc strategy highly popular for modern peptide synthesis, as acid-labile side-chain protecting groups (like tBu) can be kept intact during the deprotection of the α-amino group. biosynth.com

Boc (tert-Butoxycarbonyl): The Boc group is installed by treating the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). libretexts.orgnih.gov It is stable to basic conditions but is cleaved by strong acids, such as trifluoroacetic acid (TFA). americanpeptidesociety.orglibretexts.org In the Boc strategy, side-chain protecting groups are typically benzyl-based and are removed simultaneously with the final cleavage of the peptide from the resin using a very strong acid like hydrogen fluoride (B91410) (HF). biosynth.com

The choice between Fmoc and Boc strategies depends on the specific peptide sequence and the desired final product. americanpeptidesociety.org

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Key Advantage |

|---|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl. ub.edu | Mild base (e.g., 20% piperidine in DMF). creative-peptides.comlibretexts.org | Mild deprotection conditions, orthogonal to acid-labile side-chain protecting groups. biosynth.comamericanpeptidesociety.org |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O). libretexts.org | Strong acid (e.g., Trifluoroacetic acid, TFA). americanpeptidesociety.orglibretexts.org | Favored for sequences prone to racemization under basic conditions. americanpeptidesociety.org |

These reagents are broadly classified into aminium/uronium salts and phosphonium (B103445) salts. sigmaaldrich.com

Aminium/Uronium Reagents: These are among the most popular coupling reagents. Examples include HBTU, TBTU, HATU, and HCTU. bachem.compeptide.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective due to the formation of a highly reactive OAt-ester intermediate, which benefits from the anchimeric assistance of the pyridine (B92270) nitrogen, leading to faster reaction rates and reduced epimerization. bachem.comsigmaaldrich.com

Phosphonium Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP also generate highly reactive intermediates. peptide.comsigmaaldrich.com They are known for their high efficiency, even in sterically hindered couplings. sigmaaldrich.com

Carbodiimides: While traditional reagents like DCC (Dicyclohexylcarbodiimide) and DIC (Diisopropylcarbodiimide) are effective, they often require additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to suppress racemization. peptide.comuniurb.it COMU, an aminium reagent incorporating an Oxyma Pure leaving group, combines high reactivity with improved safety, as it avoids the use of potentially explosive HOBt/HOAt derivatives. bachem.comsigmaaldrich.com

| Reagent | Full Name | Class | Key Features |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium | Highly efficient, low racemization, forms reactive OAt-esters. peptide.comsigmaaldrich.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium | Very efficient, fast reactions, racemization suppressed with HOBt. peptide.com |

| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium | Effective for difficult couplings, generates OBt active esters. sigmaaldrich.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium | High efficiency comparable to HATU, safer (Oxyma-based), good solubility. bachem.comsigmaaldrich.com |

| DIC/Oxyma | Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Carbodiimide/Additive | Effective activation with superior suppression of racemization compared to DIC/HOBt. peptide.comuniurb.it |

Synthesis of Radiolabeled this compound Derivatives for Research Probes

Radiolabeled amino acids, particularly those labeled with the positron-emitter fluorine-18 (B77423) (¹⁸F, half-life 109.7 min), are crucial probes for positron emission tomography (PET) imaging in oncology and neuroscience. mdpi.comnih.gov The synthesis of [¹⁸F]this compound and its analogs requires rapid and efficient radiolabeling methods due to the short half-life of the isotope. nih.gov

Traditional methods for radiofluorination often involved electrophilic substitution with [¹⁸F]F₂, which resulted in low radiochemical yields. mdpi.com Modern syntheses predominantly rely on nucleophilic substitution reactions using [¹⁸F]fluoride, which is produced in a cyclotron. radiologykey.com

Key strategies include:

Nucleophilic Aromatic Substitution (SₙAr): This approach requires an aromatic ring activated by an electron-withdrawing group and a good leaving group (e.g., nitro, trimethylammonium). However, direct SₙAr on phenylalanine precursors can be challenging.

Fluorination of Precursors: A common and effective method is the nucleophilic displacement of a leaving group from a suitable precursor. For example, tosylate (tosyl) precursors can be synthesized over several steps, and then reacted with [¹⁸F]fluoride in the final step. nih.gov This is often followed by acid hydrolysis to remove protecting groups (like Boc), yielding the final radiolabeled amino acid. nih.govnih.gov

Metal-Mediated Radiofluorination: Copper-mediated radiofluorination of boronic acid pinacol (B44631) ester precursors has emerged as a powerful technique. mdpi.com This method allows for the labeling of non-activated aromatic rings under relatively mild conditions, expanding the scope of accessible radiotracers. mdpi.commdpi.com

A typical two-step synthesis of a radiolabeled phenylalanine analog involves the initial nucleophilic [¹⁸F]fluorination of a protected precursor, followed by deprotection to yield the final product. nih.govnih.gov The entire process, including purification by high-performance liquid chromatography (HPLC), is often automated and completed within 90 minutes. nih.govnih.govradiologykey.com

| Precursor Type | Labeling Method | Typical Conditions | Reference |

|---|---|---|---|

| Tosylates | Nucleophilic displacement | [¹⁸F]F⁻/Kryptofix 2.2.2, high temperature, followed by acid deprotection. | nih.govnih.gov |

| Boronic Acid Pinacol Esters | Copper-mediated radiofluorination | [¹⁸F]F⁻, Copper catalyst (e.g., Cu(OTf)₂py₄), base, solvent (e.g., DMF, n-BuOH). | mdpi.commdpi.com |

| Diaryliodonium Salts | Nucleophilic substitution | [¹⁸F]F⁻, often requires heating. | mdpi.com |

Design and Synthesis of this compound Analogs and Peptidomimetics

The design and synthesis of analogs of this compound are driven by the need to fine-tune biological activity, improve metabolic stability, and enhance target selectivity. chemimpex.comchemimpex.com Introducing fluorine alters the electronic properties of the aromatic ring, which can influence protein-ligand interactions. nih.gov Further modifications allow for a systematic exploration of the structure-activity relationship (SAR).

Structural modifications involve altering the core structure of this compound. This can include adding other substituents to the phenyl ring, changing the position of the fluorine atom, or modifying the amino acid backbone. nih.govmdpi.com

Ring Substitution: Additional substituents can be introduced onto the phenyl ring to probe interactions within a receptor's binding pocket. For example, analogs such as 2-Chloro-4-fluoro-D-phenylalanine have been synthesized to create modified peptides with potentially improved metabolic stability. chemimpex.com The synthesis of tetrafluoro- and bis(trifluoromethyl)phenylalanine analogs has also been reported, creating building blocks that can significantly alter aromatic-aromatic interactions in peptides. nih.gov

Isosteric Replacement: Isosteric replacement involves substituting an atom or group of atoms with another that has similar size, shape, and electronic properties. The initial replacement of hydrogen with fluorine is itself a key isosteric modification. nih.gov Further isosteric replacements can be made. For example, the carboxylic acid group can be replaced with a phosphonic acid group to create an amino acid mimic. mdpi.com The development of silicon-based fluoride acceptors (SiFA) allows for the creation of SiFA-modified phenylalanine, which serves as a prosthetic group for late-stage ¹⁸F-labeling of peptides. mdpi.com These modifications can lead to compounds with novel pharmacological profiles, such as dual-action transporter ligands. nih.gov

| Modification Type | Example Analog | Purpose/Effect | Reference |

|---|---|---|---|

| Additional Ring Substitution | 2-Chloro-4-fluoro-D-phenylalanine | Enhance metabolic stability, alter electronic properties for SAR studies. | chemimpex.com |

| Multiple Fluorination | (2,3,5,6)-Tetrafluoro-4-trifluoromethylphenylalanine | Modify aromatic-aromatic interactions, influence peptide aggregation. | nih.gov |

| Carboxylic Acid Isostere | Fluorophosphonic acid mimic of Phenylalanine | Create amino acid mimics with potentially different binding or transport properties. | mdpi.com |

| Prosthetic Group for Radiolabeling | Silicon-based fluoride acceptor (SiFA)-modified Phenylalanine | Facilitate efficient, late-stage ¹⁸F-labeling of peptides. | mdpi.com |

Incorporation of this compound into Peptidomimetic Scaffolds

The incorporation of this compound into peptidomimetic scaffolds is a strategic approach in medicinal chemistry to enhance the therapeutic properties of peptide-based drugs. chemimpex.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved stability, bioavailability, and receptor affinity. chemimpex.com The introduction of a fluorine atom into the phenylalanine side chain can modulate key physicochemical properties such as lipophilicity, pKa, and metabolic stability, making this compound a valuable building block in drug design. nih.gov

Researchers have successfully integrated fluorinated phenylalanine derivatives into various scaffolds to develop novel therapeutic agents, particularly in the field of virology. nih.gov The unique electronic properties of the fluorine atom can lead to enhanced binding interactions with target proteins and increased resistance to enzymatic degradation. nih.gov

A notable example involves the design and synthesis of 2-pyridone-bearing phenylalanine derivatives as novel modulators of the HIV capsid (CA) protein. nih.gov The HIV capsid is a critical therapeutic target due to its essential roles throughout the viral life cycle. nih.gov In these peptidomimetic structures, the fluorinated phenylalanine moiety is a key component that contributes to the compound's antiviral activity.

The synthetic approach for creating these scaffolds involves a multi-step process. A core intermediate is first synthesized by acylating a protected phenylalanine derivative with bromoacetic acid. nih.gov This is followed by a nucleophilic substitution reaction with a 2-pyridone moiety. nih.gov After deprotection of the Boc group, various substituted benzoyl chlorides are introduced to yield the final target compounds. nih.gov This modular synthesis allows for the creation of a library of compounds with different substitutions to establish structure-activity relationships (SAR). nih.gov

Research findings have demonstrated that the incorporation of a fluorine atom on the phenyl ring of the phenylalanine derivative can significantly influence antiviral potency. In a study of 2-pyridone-bearing derivatives, compounds featuring a 2-fluoro-substituted benzamide (B126) moiety were synthesized and evaluated for their anti-HIV activity. nih.gov For instance, the compound designated as TD-1d , which contains a 2-fluorobenzamide (B1203369) group attached to the core scaffold, was synthesized and characterized. nih.gov The biological evaluation of this and related compounds helps in understanding how the position and electronic nature of the substituent on the phenyl ring affect the interaction with the HIV capsid protein. nih.gov

The table below summarizes the findings related to a representative peptidomimetic scaffold incorporating a fluorinated phenylalanine derivative.

Table 1: Research Findings on 2-Pyridone-Bearing Phenylalanine Derivatives

| Peptidomimetic Scaffold | Synthetic Approach | Key Findings |

|---|

Biosynthesis and Metabolic Pathway Elucidation Involving Phenylalanine Analogs

Investigation of Phenylalanine Biosynthetic Pathways and Analog Integration

The study of metabolic pathways is crucial for understanding cellular function and for developing novel biotechnological applications. Phenylalanine, an essential aromatic amino acid, is synthesized through a complex and highly regulated pathway, which can be probed and manipulated using structural analogs like 2-Fluoro-D-phenylalanine.

The shikimate pathway is a seven-step metabolic route utilized by bacteria, fungi, algae, and plants for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. mdpi.comnih.gov This pathway is absent in animals, making phenylalanine and tryptophan essential dietary nutrients. nih.gov The process begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, which forms 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). mdpi.comnih.gov

Through a series of enzymatic reactions, DAHP is converted to chorismate. mdpi.com Chorismate serves as a critical branch point for the synthesis of the three aromatic amino acids. mdpi.comutah.edu For phenylalanine and tyrosine synthesis, chorismate is converted to prephenate. The pathway leading to phenylalanine involves the conversion of chorismate to phenylpyruvate, which is then transaminated to form L-phenylalanine. It is estimated that in land plants, more than 30% of all fixed carbon is directed through this high-flux pathway, highlighting its metabolic significance. nih.govbiorxiv.org The pathway not only produces essential amino acids but also provides precursors for a vast array of secondary metabolites, including flavonoids, lignins, and alkaloids. nih.govbiorxiv.org

Table 1: Key Enzymatic Steps in the Shikimate Pathway

| Step | Substrate | Enzyme | Product |

| 1 | Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | DAHP synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |

| 2 | DAHP | DHQ synthase | 3-dehydroquinate (DHQ) |

| 3 | DHQ | 3-dehydroquinate dehydratase | 3-dehydroshikimate |

| 4 | 3-dehydroshikimate | Shikimate dehydrogenase | Shikimate |

| 5 | Shikimate | Shikimate kinase | Shikimate 3-phosphate |

| 6 | Shikimate 3-phosphate + PEP | EPSP synthase | 5-enolpyruvylshikimate-3-phosphate (EPSP) |

| 7 | EPSP | Chorismate synthase | Chorismate |

This compound is a derivative of phenylalanine where a hydrogen atom on the benzene (B151609) ring is replaced by a fluorine atom. biorxiv.org This substitution makes it a valuable tool for biochemical research. biorxiv.orgbiophysicscolab.org As a structural analog of a natural amino acid, it can be used to probe metabolic pathways and understand how such substitutions affect biological processes. biophysicscolab.org

The introduction of fluorine, an element with high electronegativity and a size similar to hydrogen, can modulate the biophysical and chemical properties of the amino acid, including its acidity, hydrophobicity, and conformation. cambridge.org When fluorinated amino acids are incorporated into proteins, they provide a powerful tool for studying protein structure, stability, and interactions using techniques like nuclear magnetic resonance (NMR). cambridge.org The unique properties of the fluorine atom serve as a sensitive probe for monitoring protein-ligand and protein-protein interactions, thereby helping to elucidate metabolic processes. cambridge.org Furthermore, radiolabeled versions, such as 2-[¹⁸F]-fluoro-L-phenylalanine, have been developed as agents for molecular imaging with positron emission tomography (PET), demonstrating their utility in tracking metabolic activity in vivo. cambridge.org

Metabolic Engineering Strategies Utilizing Phenylalanine Analogs

Metabolic engineering aims to modify cellular metabolic pathways to enhance the production of desired compounds, such as L-phenylalanine. aacrjournals.org Phenylalanine analogs play a crucial role in these strategies, often as selective agents to identify and isolate high-producing strains. nih.gov

A primary challenge in increasing phenylalanine production is overcoming the natural feedback inhibition where high levels of the amino acid shut down its own synthesis pathway. researchgate.net A key strategy involves introducing mutated, feedback-resistant versions of enzymes like chorismate mutase/prephenate dehydratase (encoded by the pheA gene). researchgate.net Another approach is to increase the intracellular availability of the precursors PEP and E4P by engineering central carbon metabolism. nih.govresearchgate.net This can involve overexpressing enzymes like transketolase (tktA) or modifying global regulators of carbohydrate metabolism. nih.gov

Fluorinated phenylalanine analogs, which are often toxic to wild-type cells, are instrumental in this process. nih.gov By growing microorganisms in a medium containing a toxic analog like p-fluoro-DL-phenylalanine, researchers can select for mutant strains that are resistant. nih.gov Resistance often arises from mutations that lead to the overproduction of the natural L-phenylalanine, which then outcompetes the toxic analog. mdpi.com This makes the analog a powerful selection marker for developing improved industrial yeast and bacterial strains. mdpi.comnih.gov More advanced strategies involve the development of engineered aminoacyl-tRNA synthetase/tRNA pairs that can site-specifically incorporate fluorinated phenylalanine analogs into proteins, allowing for the creation of novel proteins with enhanced stability or function in both E. coli and mammalian cells. nih.gov

Table 2: Metabolic Engineering Strategies for Phenylalanine Production

| Strategy | Target/Method | Rationale |

| Alleviate Feedback Inhibition | Use of feedback-resistant enzymes (e.g., pheAfbr, aroGfbr) | Prevents the end-product (phenylalanine) from inhibiting its own biosynthetic pathway, allowing for overaccumulation. researchgate.net |

| Increase Precursor Supply | Overexpression of tktA (transketolase) and talB (transaldolase) | Boosts the intracellular pools of precursors Erythrose 4-phosphate (E4P) and Phosphoenolpyruvate (PEP). nih.gov |

| Block Competing Pathways | Deletion of genes for competing metabolic routes | Channels metabolic flux specifically towards the phenylalanine pathway. researchgate.net |

| Enhance Product Export | Overexpression of exporter proteins (e.g., YddG in E. coli) | Reduces intracellular accumulation of phenylalanine, which can be toxic or inhibitory, by actively pumping it out of the cell. nih.gov |

| Selection via Analogs | Use of toxic analogs like p-fluorophenylalanine | Selects for resistant mutants that often overproduce L-phenylalanine to outcompete the toxic analog. mdpi.comnih.gov |

Mechanisms of Cellular Resistance to Fluorinated Phenylalanine Analogs

When cells are exposed to toxic metabolite analogs like fluorinated phenylalanine, they can develop resistance through various genetic and biochemical mechanisms. nih.gov The toxicity often arises from the analog being mistakenly incorporated into cellular proteins, leading to dysfunction. nih.gov

Several distinct mechanisms of resistance have been identified:

Reduced Uptake: A common strategy is to prevent the toxic compound from entering the cell. This can occur through mutations that inactivate or alter the specificity of amino acid transporters (permeases), thereby blocking the import of the analog. mdpi.comnih.govcambridge.org

Increased Export: Cells can acquire resistance by activating or upregulating efflux pumps that actively transport the toxic analog out of the cell before it can cause harm. nih.gov

Target Modification: Mutations can arise in the cellular machinery responsible for protein synthesis. For instance, a change in the aminoacyl-tRNA synthetase can allow it to better discriminate between the natural phenylalanine and the fluorinated analog, leading to decreased incorporation of the toxic molecule into proteins. nih.gov

Overproduction of the Natural Metabolite: A key mechanism, particularly relevant for metabolic engineering, is the deregulation of the phenylalanine biosynthetic pathway. mdpi.com Mutations that eliminate feedback inhibition can lead to the overproduction of endogenous phenylalanine, which then successfully competes with the fluorinated analog for incorporation into proteins, diluting its toxic effect. mdpi.com

Decreased Analog Activation: In cases where a non-toxic precursor is supplied, cells can become resistant by reducing the activity of enzymes that convert the precursor into the final toxic analog. mdpi.com

These resistance strategies highlight the adaptability of cells and provide a toolbox for scientists to select for strains with desired metabolic characteristics. nih.gov

Enzymatic Interactions and Mechanistic Studies

Substrate Specificity and Enzyme Inhibition Studies with 2-Fluoro-D-phenylalanine

The behavior of this compound as a potential substrate or inhibitor is highly dependent on the stereospecificity and active site architecture of the target enzyme. Enzymes that naturally process L-phenylalanine often exhibit different, and sometimes inhibitory, interactions with its D-enantiomer and fluorinated derivatives.

Phenylalanyl-tRNA synthetase (PheRS) is a critical enzyme in protein biosynthesis, responsible for the specific attachment of L-phenylalanine to its corresponding tRNA (tRNAPhe). dovepress.comwikipedia.org This process, known as aminoacylation, is the first step in ensuring the fidelity of genetic translation. dovepress.com The enzyme is highly specific for the L-enantiomer of phenylalanine, a specificity dictated by the precise geometry of its amino acid binding pocket.

Due to this stringent stereospecificity, this compound is not a substrate for wild-type PheRS. The D-configuration prevents it from binding productively in the active site designed for the L-isomer. However, the study of fluorinated phenylalanine analogues has been instrumental in probing the structure of the PheRS active site. Research on Escherichia coli PheRS mutants has shown that specific amino acid substitutions can alter substrate specificity. For instance, mutating the alanine (B10760859) residue at position 294 to a smaller glycine (B1666218) residue (Gly294) was found to enlarge the binding pocket. nih.gov This modification increased the enzyme's ability to aminoacylate tRNA with p-fluorophenylalanine and even accommodated larger analogues like p-chloro- and p-bromophenylalanine. nih.gov

While these studies focused on para-substituted L-isomers, they highlight the principle that the enzyme's active site can be engineered to accept non-canonical amino acids. dovepress.comnih.gov The introduction of a fluorine atom at the ortho position (2-position) of D-phenylalanine would present a unique steric and electronic profile. Although not a substrate for the natural enzyme, it could potentially act as a weak competitive inhibitor by transiently occupying the active site, but specific inhibitory data for the 2-fluoro-D-isomer is not extensively documented.

Table 1: Impact of Mutation on E. coli Phenylalanyl-tRNA Synthetase (PheRS) Specificity

| PheRS Variant | Amino Acid Change | Effect on Substrate Specificity |

|---|---|---|

| Wild-Type | - | Specific for L-phenylalanine; resistant to p-fluorophenylalanine (p-F-Phe). |

| S294 Mutant | Ala294 → Ser294 | Confers resistance to p-F-Phe through steric exclusion. nih.gov |

This table is generated based on data for para-substituted L-phenylalanine analogs to illustrate principles of PheRS specificity.

Phenylalanine Ammonia-Lyase (PAL) is a key enzyme in the secondary metabolism of plants, fungi, and some bacteria. It catalyzes the non-oxidative elimination of ammonia (B1221849) from L-phenylalanine to form trans-cinnamic acid, the precursor for a vast array of phenylpropanoid compounds, including flavonoids and lignin. wikipedia.org The enzyme exhibits high specificity for its natural substrate, L-phenylalanine.

The D-enantiomer, D-phenylalanine (D-Phe), is known to be a competitive inhibitor of PAL. wikipedia.org This suggests that while D-Phe can bind to the active site, its stereochemistry prevents the proper alignment required for the elimination reaction to occur. Following this principle, this compound is also expected to act as a competitive inhibitor of PAL. The fluorine atom at the 2-position would further modulate its binding affinity compared to the unsubstituted D-Phe, though specific kinetic data such as the inhibition constant (Ki) are not widely reported.

Studies on other phenylalanine analogues have identified potent PAL inhibitors. For example, 2-aminoindan-2-phosphonic acid (AIP) is a conformationally restricted analogue that acts as a strong, time-dependent competitive inhibitor of PAL, with a Ki value in the nanomolar range. nih.gov This demonstrates that the enzyme's active site can accommodate synthetic analogues, which forms the basis for designing specific inhibitors.

Table 2: Inhibition of Phenylalanine Ammonia-Lyase (PAL) by Phenylalanine Analogues

| Compound | Type of Inhibition | Inhibition Constant (Ki) | Source Organism of PAL |

|---|---|---|---|

| D-Phenylalanine | Competitive | Not specified | General wikipedia.org |

| trans-Cinnamic Acid | Feedback Inhibitor | Not specified | General wikipedia.org |

| 2-Aminoindan-2-phosphonic acid (AIP) | Competitive, Slow-Binding | 7 ± 2 nM | Parsley nih.gov |

This table includes data for various PAL inhibitors to provide context for the potential inhibitory role of this compound.

3-Deoxy-d-arabino-heptulosonate 7-phosphate synthase (DAHPS) catalyzes the first committed step of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in microorganisms and plants. wikipedia.orgnsf.gov In many bacteria, such as E. coli, the activity of DAHPS is regulated by feedback inhibition, where the final aromatic amino acid products bind to an allosteric site on the enzyme, distinct from the active site, to modulate its activity. nih.govnih.gov

The E. coli genome encodes three DAHPS isoenzymes, each inhibited by one of the three aromatic amino acids. nih.gov The phenylalanine-sensitive isoenzyme, DAHPS(Phe), is strongly inhibited by L-phenylalanine. nih.gov Binding of L-phenylalanine to the allosteric site induces a conformational change that is transmitted to the active site, altering the binding of the enzyme's substrates and thus inhibiting the reaction. nih.gov

Given that the allosteric site is highly specific for L-phenylalanine, this compound is not expected to be an effective feedback inhibitor of DAHPS. The D-configuration would likely prevent it from binding effectively to the L-specific regulatory site. In contrast to bacteria, DAHPS enzymes in plants are generally not subject to feedback inhibition by aromatic amino acids, making the interaction of any phenylalanine analogue at an allosteric site irrelevant in these organisms. mdpi.com

Molecular Mechanisms of Enzyme Modulation by Fluorinated Analogs

The substitution of hydrogen with fluorine, the most electronegative element, imparts significant changes to the electronic properties of the phenylalanine ring with only a minor increase in steric bulk. nih.gov This makes fluorinated analogues powerful probes for studying enzyme mechanisms.

The electron-withdrawing nature of fluorine alters the charge distribution of the aromatic ring. The benzene (B151609) ring of phenylalanine is electron-rich and capable of participating in cation-π interactions, where it interacts favorably with a positive charge in an enzyme's active site. Introducing multiple fluorine atoms can reverse the quadrupole moment of the ring, weakening or eliminating these interactions. While a single fluorine atom has a more modest effect, it still reduces the electron density of the ring, which can be used to test the importance of such electrostatic interactions in substrate binding and catalysis. nih.gov

Furthermore, fluorine substitution can influence the acidity of nearby protons. If a catalytic mechanism involves the abstraction of a proton from the amino acid, the presence of a nearby electron-withdrawing fluorine atom can affect the rate of this step. The stability of the C-F bond also makes fluorinated compounds metabolically more stable, which is advantageous for mechanistic studies. nih.gov

Allosteric Regulation Studies with Fluorinated Amino Acids

Allosteric regulation is a fundamental biological control mechanism where the binding of an effector molecule to one site on a protein influences the activity at another, distant site. nih.gov As discussed, enzymes like the bacterial DAHPS and phenylalanine hydroxylase are allosterically regulated by L-phenylalanine. nih.govcncb.ac.cn

While this compound is unlikely to be an allosteric effector for L-specific enzymes, fluorinated L-phenylalanine analogues could serve as valuable tools in these studies. By systematically replacing L-phenylalanine with analogues fluorinated at different positions (ortho, meta, para), researchers can map the specific interactions within the allosteric binding pocket.

For example, if a hydrogen bond to the phenyl ring were a critical part of the allosteric binding, replacing the hydrogen with a non-bonding fluorine atom at that position could disrupt the regulatory effect. Conversely, if electrostatic interactions are dominant, the electron-withdrawing fluorine could alter the binding affinity. The crystal structure of the E. coli DAHPS(Phe) isoenzyme shows that the L-phenylalanine binding site is located in a cavity between two subunits, approximately 20 Å from the active site. nih.gov The binding of the inhibitor triggers a cascade of conformational changes that ultimately deactivates the enzyme. Probing this site with fluorinated analogues could provide a more detailed understanding of the forces that drive this allosteric transition.

Incorporation into Macromolecules and Protein Engineering

Site-Specific Incorporation of 2-Fluoro-D-phenylalanine into Proteins

The introduction of this compound at specific positions within a protein sequence is primarily achieved through the expansion of the genetic code. This involves repurposing a codon, typically a stop codon, to encode the non-canonical amino acid.

Genetic code expansion is a sophisticated technique that allows for the incorporation of non-canonical amino acids (ncAAs) into proteins in living cells. researchgate.net The most common strategy is amber suppression, which utilizes the amber stop codon (UAG). researchgate.netnih.gov In this system, an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which does not cross-react with the host cell's endogenous synthetases and tRNAs, are introduced into the organism. researchgate.net The orthogonal tRNA is engineered to recognize the UAG codon, and the orthogonal aaRS is evolved to specifically charge this tRNA with the desired ncAA, in this case, this compound.

The successful incorporation of D-amino acids, including D-phenylalanine analogs, has been demonstrated using engineered pyrrolysyl-tRNA synthetase (PylRS) systems. frontiersin.org These systems are capable of charging a tRNA with D-amino acids, which can then be delivered to the ribosome for incorporation into a growing polypeptide chain in response to an amber codon. frontiersin.org While the ribosome has been shown to have a reduced efficiency for incorporating D-amino acids compared to their L-counterparts, modifications to the ribosome itself can enhance the incorporation of D-amino acids. harvard.edu

The table below summarizes the key components and their roles in the amber suppression system for incorporating non-canonical amino acids.

| Component | Role in Amber Suppression |

| Amber Stop Codon (UAG) | The codon within the gene of interest that is repurposed to encode the non-canonical amino acid. |

| Orthogonal tRNA | A tRNA that is not recognized by any of the host cell's endogenous aminoacyl-tRNA synthetases. It is engineered to recognize the amber stop codon. |

| Orthogonal Aminoacyl-tRNA Synthetase (aaRS) | An enzyme engineered to specifically recognize and attach the non-canonical amino acid (e.g., this compound) to the orthogonal tRNA. |

| Non-canonical Amino Acid (ncAA) | The desired amino acid to be incorporated, in this case, this compound, which is supplied in the cell culture medium. |

The specificity of the aminoacyl-tRNA synthetase is paramount for the high-fidelity incorporation of the desired non-canonical amino acid. nih.gov Wild-type synthetases are highly specific for their cognate L-amino acids. Therefore, significant protein engineering efforts are required to create a synthetase that can recognize and activate a D-amino acid like this compound.

Researchers have successfully engineered Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) to incorporate various D-phenylalanine analogs. frontiersin.org This is achieved through rational design and directed evolution, modifying the active site of the synthetase to accommodate the different stereochemistry and structure of the D-amino acid analog. frontiersin.org Known mutations, such as N346A and C348A in PylRS, have been shown to expand the substrate scope to include L-phenylalanine analogs, and further modifications can be introduced to accept D-isomers. frontiersin.org

The table below outlines the general steps involved in engineering a tRNA synthetase for a novel non-canonical amino acid.

| Step | Description |

| 1. Selection of a Parent Synthetase | An orthogonal synthetase, such as PylRS, is chosen as the starting point for engineering. |

| 2. Rational Design | Based on the crystal structure of the synthetase, mutations are designed in the active site to accommodate the new amino acid. |

| 3. Library Construction | A library of synthetase variants with mutations at key positions is generated. |

| 4. Selection and Screening | The library is screened for variants that can successfully incorporate the desired non-canonical amino acid in response to a reporter gene (e.g., a fluorescent protein with an amber codon). |

| 5. Characterization | The selected synthetase variants are characterized for their efficiency and fidelity of incorporation. |

Effects of this compound Incorporation on Protein Structure and Dynamics

The incorporation of a D-amino acid into a protein that is naturally composed of L-amino acids can have profound effects on its structure, stability, and function. nih.govresearchgate.net The altered stereochemistry at the alpha-carbon introduces a significant perturbation to the local and global protein architecture.

Conversely, the fluorination of L-amino acids has been shown to enhance protein stability. nih.gov The incorporation of fluorinated L-phenylalanines can increase the hydrophobicity of the protein core, leading to more stable folded structures. nih.gov Therefore, the incorporation of this compound would likely have competing effects on protein stability: the destabilizing effect of the D-amino acid stereochemistry and the potentially stabilizing effect of the fluorine substitution. The net effect would depend on the specific location of the incorporation and the surrounding microenvironment within the protein.

The precise three-dimensional arrangement of amino acid side chains at the interface of protein-protein or protein-ligand interactions is critical for binding affinity and specificity. The incorporation of this compound would alter the orientation of the 2-fluorophenyl side chain, which could have several consequences. nih.gov

On one hand, the altered side-chain orientation could disrupt existing favorable interactions, leading to a loss of binding affinity. On the other hand, it could also create new, favorable interactions that were not possible with the L-isomer. The fluorine atom itself can participate in various non-covalent interactions, including hydrogen bonds and interactions with aromatic groups, which could influence binding. acs.orgnih.gov Furthermore, the incorporation of D-amino acids has been shown to affect the electrostatic stability of peptides, which could impact interactions with charged binding partners. nih.gov

Peptide Synthesis Utilizing this compound as a Building Block

Solid-phase peptide synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. springernature.comnih.gov This method allows for the incorporation of a wide variety of non-canonical amino acids, including D-amino acids and fluorinated amino acids, into a peptide sequence. nih.govresearchgate.net this compound can be used as a building block in SPPS to create peptides with unique structural and functional properties. nih.gov

The standard procedure for SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support. researchgate.netdu.ac.in The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry is a common strategy. uci.edu The incorporation of D-amino acids into peptides using SPPS can increase their resistance to proteolytic degradation, a desirable property for therapeutic peptides. nih.gov

The table below provides a simplified overview of the key steps in Fmoc-based solid-phase peptide synthesis.

| Step | Description |

| 1. Resin Swelling | The solid support (resin) is swollen in an appropriate solvent. |

| 2. First Amino Acid Loading | The C-terminal amino acid is attached to the resin. |

| 3. Deprotection | The Fmoc protecting group on the N-terminus of the attached amino acid is removed. |

| 4. Coupling | The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain. |

| 5. Repetition | Steps 3 and 4 are repeated until the desired peptide sequence is synthesized. |

| 6. Cleavage and Deprotection | The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed. |

| 7. Purification and Analysis | The crude peptide is purified and its identity and purity are confirmed. |

Design of Peptides with Enhanced Stability

A primary challenge in the development of peptide-based therapeutics is their susceptibility to rapid degradation by proteases in the body. nih.govbiorxiv.org The incorporation of non-proteinogenic amino acids, such as this compound, is a key strategy to overcome this limitation. The enhanced stability stems from the introduction of two key features: the D-chiral configuration and the fluorine atom.

Proteolytic enzymes, such as trypsin and chymotrypsin, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. nih.gov The presence of a D-amino acid at or near the cleavage site disrupts the required stereochemistry for enzyme-substrate recognition, thereby rendering the peptide resistant to proteolysis. nih.govnih.gov This significantly increases the peptide's half-life in biological systems. nih.govlifetein.com For example, studies on arginine-rich peptides have shown that derivatives containing D-amino acids exhibit significantly improved resistance to degradation by trypsin and human serum. biorxiv.org Research on hydrogelators demonstrated that modifying the C-terminus of an L-peptide with a D-amino acid substantially increased its stability against proteinase K; while the all-L-peptide was completely degraded within 4 hours, 15% of the D-amino acid-modified peptide remained after 24 hours. nih.gov

The addition of a fluorine atom to the D-phenylalanine further contributes to stability. The strong electron-withdrawing nature of fluorine can alter the electronic properties of the adjacent peptide bond, potentially making it less susceptible to enzymatic hydrolysis. nih.gov This combination of steric hindrance from the D-configuration and altered electronic effects from fluorination results in peptides with substantially enhanced stability, a critical attribute for therapeutic viability. chemimpex.com

| Peptide Type | Protease | Time (hours) | Remaining Peptide (%) | Reference |

|---|---|---|---|---|

| All-L-Amino Acid Peptide | Proteinase K | 4 | 0% | nih.gov |

| C-terminal D-Amino Acid Modified Peptide | Proteinase K | 24 | 15% | nih.gov |

| L-Amino Acid Antimicrobial Peptide | Trypsin | Not Specified | Susceptible | nih.gov |

| D-Amino Acid Substituted Antimicrobial Peptide | Trypsin | Not Specified | Highly Stable | nih.gov |

Impact on Conformation and Receptor Binding in Peptide Systems

The incorporation of this compound can profoundly influence the three-dimensional structure (conformation) of a peptide, which is critical for its interaction with biological receptors. rsc.orgnih.gov D-amino acids are known to induce specific secondary structures, most notably β-turns. nih.gov These turn structures are often essential for creating the correct peptide backbone geometry required for high-affinity binding to a receptor's active site. oup.comnih.gov

A prominent example is found in analogs of Gonadotropin-Releasing Hormone (GnRH). The native GnRH decapeptide adopts a β-turn conformation to bind to its receptor. nih.gov Replacing the glycine (B1666218) at position 6 with a D-amino acid, such as D-phenylalanine, stabilizes this critical folded conformation, leading to a significant increase in receptor binding affinity. oup.comnih.gov This conformational stabilization is a key reason why D-amino acid substitutions are a common feature in potent GnRH agonists and antagonists. oup.com

The fluorine atom at the ortho-position of the phenyl ring further refines the binding interaction. Fluorination alters the electronic distribution of the aromatic ring, reducing the negative electrostatic potential of the π-face. nih.gov This modulation is crucial for fine-tuning non-covalent interactions within the receptor's binding pocket, particularly cation-π interactions. A cation-π interaction occurs between the electron-rich π-system of an aromatic ring and a positively charged group, such as the side chain of a lysine or arginine residue in the receptor. By altering the ring's electrostatic potential, 2-fluorination can either strengthen or weaken this interaction, allowing for the precise optimization of binding affinity and receptor selectivity. nih.gov

Studies on GnRH analogs have provided quantitative evidence for this enhancement. The introduction of a D-phenylalanine into a DOTA-conjugated GnRH peptide improved the receptor binding affinity (IC50) more than four-fold, from 36.1 nM to 7.6 nM, underscoring the powerful combined effect of conformational stabilization and side-chain modification. nih.gov

| Peptide Analog | Receptor Binding Affinity (IC50) | Fold Improvement | Reference |

|---|---|---|---|

| DOTA-Ahx-(D-Lys⁶-GnRH) | 36.1 nM | - | nih.gov |

| DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH) | 16.3 nM | 2.2x | nih.gov |

| DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH) | 7.6 nM | 4.75x | nih.gov |

Analytical Methodologies for 2 Fluoro D Phenylalanine and Its Derivatives

Chromatographic Techniques (HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and widely used techniques for the analysis of 2-Fluoro-D-phenylalanine and its derivatives. These methods offer high resolution and sensitivity for separating and quantifying this fluorinated amino acid in complex mixtures. chemimpex.com

Separation and Quantification Methods

Reversed-phase HPLC (RP-HPLC) is a common approach for the separation of amino acids, including fluorinated analogs like this compound. springernature.comspringernature.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the amino acid is influenced by its hydrophobicity. The presence of the fluorine atom in this compound can alter its retention behavior compared to the non-fluorinated D-phenylalanine.

Quantification is typically achieved using UV detection, as the phenyl ring of this compound absorbs ultraviolet light. helixchrom.com For more sensitive and selective quantification, fluorescence detection can be employed, often requiring derivatization of the amino group. nih.govjasco-global.com LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing high specificity and sensitivity for both identification and quantification. mdpi.comnih.gov This is particularly useful for analyzing samples with complex matrices.

Chiral separation methods are essential to distinguish between D- and L-enantiomers of 2-fluorophenylalanine. This can be accomplished using chiral stationary phases (CSPs) or by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column. researchgate.net

Table 1: Comparison of HPLC-based methods for Phenylalanine Analysis

This table provides a general comparison of HPLC methods applicable to the analysis of phenylalanine and its derivatives.

| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ion-Exchange Chromatography (IEC) |

| Principle | Separation based on hydrophobicity. | Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic solvent content. | Separation based on ionic interactions between the analyte and charged stationary phase. |

| Stationary Phase | Nonpolar (e.g., C18) | Polar (e.g., silica, amide) | Charged (anion or cation exchangers) |

| Mobile Phase | Polar (e.g., water/acetonitrile or methanol (B129727) gradients) | High percentage of organic solvent with a small amount of aqueous buffer. | Aqueous buffers with varying pH and salt concentrations. |

| Suitability for this compound | Good, especially with derivatization. | Suitable for underivatized amino acids. | Can be used, but may be less common than RP-HPLC or HILIC for this specific compound. |

| Detection | UV, Fluorescence (with derivatization), MS | MS, ELSD, CAD | UV, Fluorescence (with post-column derivatization) |

Derivatization-Free and Pre-column Derivatization Approaches

Derivatization-Free Approaches: Direct analysis of underivatized this compound is possible, particularly with detection methods like mass spectrometry. helixchrom.com Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for the separation of polar compounds like amino acids without the need for derivatization. helixchrom.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is advantageous for interfacing with mass spectrometry.

Pre-column Derivatization Approaches: Pre-column derivatization involves reacting the amino acid with a labeling reagent before its introduction into the HPLC system. This is often done to enhance detectability (e.g., by adding a fluorescent tag) or to improve chromatographic separation. springernature.com Several reagents are commonly used for the derivatization of amino acids:

o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. This is a rapid and sensitive method, but OPA does not react with secondary amines. jasco-global.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. nih.govcreative-proteomics.com

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent): A chiral derivatizing agent used for the separation of amino acid enantiomers. It reacts with the amino group to form diastereomers that can be resolved on a reversed-phase column. springernature.comspringernature.com

Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA): Another chiral derivatizing agent that allows for the sensitive detection and separation of amino acid enantiomers by LC-MS/MS. mdpi.com

Spectroscopic Characterization (NMR, especially 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and dynamic analysis of molecules. For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative. nih.govacs.org

The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments. acs.orghuji.ac.il Its chemical shift is extremely sensitive to the local electronic environment, providing a valuable probe for subtle conformational changes. nih.govcdnsciencepub.com

Application in Structural and Dynamics Studies of Fluorinated Proteins

When this compound is incorporated into peptides or proteins, ¹⁹F NMR serves as a non-perturbative probe to study their structure and dynamics. nih.govnih.gov The fluorine atom acts as a reporter group, and its NMR signal can provide information about:

Protein Folding and Conformation: Changes in the chemical environment of the fluorine atom during protein folding or conformational transitions result in significant changes in the ¹⁹F chemical shift. This allows for the monitoring of these processes in real-time. researchgate.net

Protein Dynamics: The relaxation parameters of the ¹⁹F nucleus can provide insights into the local dynamics and flexibility of the protein backbone and side chains. biophysics.org

In-cell NMR: The absence of a natural fluorine background in biological systems makes ¹⁹F NMR an excellent tool for in-cell studies, allowing for the observation of protein structure and function within a cellular environment. acs.org

Monitoring Enzymatic Processing and Binding Interactions

The sensitivity of the ¹⁹F chemical shift to its surroundings makes it an ideal tool for monitoring enzymatic reactions and ligand binding events.

Enzymatic Processing: If a protein or peptide containing this compound is a substrate for an enzyme, the changes in the local environment of the fluorine atom upon enzymatic modification can be followed by ¹⁹F NMR.

Binding Interactions: The binding of a ligand to a protein can induce conformational changes that are detected by a change in the ¹⁹F chemical shift of a nearby this compound residue. This allows for the characterization of binding events and the determination of binding affinities. acs.orgacs.org The large chemical shift dispersion of ¹⁹F NMR makes it possible to distinguish between different conformational states of a protein, such as the free and ligand-bound forms. cdnsciencepub.com

Table 2: Key ¹⁹F NMR Parameters and Their Applications in Protein Studies

| Parameter | Information Provided | Application in Studying this compound Containing Proteins |

|---|---|---|

| Chemical Shift (δ) | Electronic environment, conformation. | Detecting conformational changes upon ligand binding, protein folding, or enzymatic modification. |

| Spin-Spin Coupling (J) | Through-bond connectivity. | Can provide information on dihedral angles and local geometry. |

| Spin-Lattice Relaxation (T₁) | Molecular tumbling and fast internal motions. | Characterizing overall and local protein dynamics. |

| Spin-Spin Relaxation (T₂) | Slower conformational exchange processes. | Probing dynamic events on the microsecond to millisecond timescale. |

| Nuclear Overhauser Effect (NOE) | Through-space proximity to other nuclei (e.g., ¹H). | Determining internuclear distances to aid in structural elucidation. |

Mass Spectrometry (MS/MS) for Identification and Quantification

Tandem mass spectrometry (MS/MS) is a highly sensitive and specific technique for the identification and quantification of this compound. mdpi.comnih.gov In a typical LC-MS/MS experiment, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer.

The process involves:

Ionization: The this compound molecule is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

First Mass Analysis (MS1): The precursor ion corresponding to the protonated molecule [M+H]⁺ is selected.

Collision-Induced Dissociation (CID): The precursor ion is fragmented by collision with an inert gas.

Second Mass Analysis (MS2): The resulting fragment ions are analyzed to produce a characteristic fragmentation pattern.

This fragmentation pattern serves as a molecular fingerprint for the identification of this compound. researchgate.net For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often employed. In this mode, the mass spectrometer is set to monitor specific precursor-to-fragment ion transitions, which provides excellent selectivity and sensitivity for quantifying the analyte in complex biological matrices. mdpi.com

Derivatization, as discussed in the chromatography section, can also be used to improve ionization efficiency and fragmentation behavior in mass spectrometry. mdpi.com

Fluorometric Methods for Phenylalanine Analog Detection in Research

Fluorometric methods offer high sensitivity and are widely employed in research for the detection and quantification of phenylalanine (Phe) and its analogs, such as this compound. These techniques can be broadly categorized based on whether they rely on the intrinsic fluorescence of the amino acid or utilize chemical derivatization to produce a fluorescent product. Furthermore, ongoing research focuses on synthesizing novel phenylalanine analogs with enhanced photophysical properties to serve as fluorescent probes.

Intrinsic Fluorescence

Aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, possess native or intrinsic fluorescence due to their aromatic side chains. nih.govnist.gov Phenylalanine typically exhibits an absorption maximum around 260 nm and an emission peak near 280 nm. atlantis-press.com However, its fluorescence is often difficult to detect in proteins because of a low quantum yield and efficient resonance energy transfer to other aromatic residues like tyrosine and tryptophan. aip.orgresearchgate.net

Despite its relatively weak signal, the intrinsic fluorescence of phenylalanine is a valuable tool in specific research contexts. aip.org For instance, in proteins that naturally lack tryptophan and tyrosine, the phenylalanine signal can be used to monitor conformational changes. nih.gov Studies on calmodulin N-domain fragments, which contain phenylalanine but no tryptophan or tyrosine, have successfully used the calcium-dependent changes in phenylalanine fluorescence intensity to monitor calcium binding and explore how mutations affect protein stability and conformation. nih.gov The introduction of a fluorine atom, as in this compound, can alter the molecule's photophysical properties, though detailed studies on its intrinsic fluorescence are less common than for the parent amino acid. bohrium.com

Derivative-Based Fluorometric Methods

To overcome the limitations of weak intrinsic fluorescence, highly sensitive methods have been developed that involve a chemical reaction to generate a fluorescent derivative. These assays are quantitative and can be adapted for high-throughput screening. assaygenie.comabcam.com

One of the most established methods, widely used in newborn screening for phenylketonuria (PKU), is based on the reaction of phenylalanine with ninhydrin. mdpi.com The fluorescence of the resulting product is significantly enhanced by the addition of a dipeptide, such as L-leucyl-L-alanine. mdpi.com This method is robust and allows for the quantitative measurement of phenylalanine in complex biological samples like dried blood spots. mdpi.com

Another versatile approach involves the enzyme Phenylalanine Dehydrogenase, which oxidizes phenylalanine while simultaneously producing NADH. assaygenie.comnovusbio.com The NADH then reacts with a specific probe to generate a highly fluorescent product, with an excitation/emission maximum typically around 535/587 nm. abcam.comnovusbio.com This enzymatic assay provides a linear detection range suitable for quantifying phenylalanine in samples like serum and tissue extracts. assaygenie.comabcam.com

A different enzymatic method uses Phenylalanine ammonia-lyase (PAL) to catalyze the conversion of phenylalanine into ammonia (B1221849) and trans-cinnamic acid. nih.gov The ammonia produced then reacts with o-phthalaldehyde (B127526) (OPA) and a sulfite (B76179) to form a fluorescent isoindole derivative, which can be quantified. nih.govresearchgate.net This PAL-OPA-based method is noted for its high selectivity and sensitivity, with a broad linear range from 10 μM to 10 mM. nih.gov

| Method | Principle | Key Reagents | Typical Ex/Em (nm) | Application | Sensitivity / Range |

|---|---|---|---|---|---|

| Ninhydrin-Dipeptide Assay | Formation of a fluorescent product from Phe and ninhydrin, enhanced by a dipeptide. mdpi.com | Ninhydrin, L-leucyl-L-alanine, Copper reagent mdpi.com | 390 / 486 mdpi.com | PKU newborn screening from dried blood spots. mdpi.com | Quantitative mdpi.com |

| Phenylalanine Dehydrogenase Assay | Enzymatic oxidation of Phe produces NADH, which reduces a fluorescent probe. assaygenie.comabcam.com | Phenylalanine Dehydrogenase, NAD, Fluorescent Probe assaygenie.com | 535 / 587 abcam.com | Quantification in serum, plasma, urine, tissue extracts. abcam.com | Linear Range: 2 - 20 µM abcam.com |

| PAL-OPA Assay | Enzymatic conversion of Phe to ammonia, which then reacts with OPA to form a fluorophore. nih.gov | Phenylalanine ammonia-lyase (PAL), o-phthalaldehyde (OPA), Sodium sulfite nih.gov | ~362 / ~423 researchgate.net | Quantification in serum samples. nih.gov | Linear Range: 10 µM - 10 mM nih.gov |

Synthetic Fluorescent Phenylalanine Analogs in Research

A frontier in this field is the synthesis of unnatural amino acids with enhanced fluorescent properties for use as intrinsic probes in biological imaging and research. researchgate.net By modifying the structure of phenylalanine, researchers can create analogs with significantly improved photophysical characteristics, such as higher quantum yields and red-shifted absorption and emission spectra. acs.org

One successful strategy involves extending the π-conjugated system of the side chain. dntb.gov.ua For example, a series of arylalkyne-extended phenylalanine analogs were synthesized from a tyrosine derivative. acs.org Photophysical analysis of these compounds identified a 1-naphthyl analog as a particularly bright fluorophore, exhibiting a 5-fold increase in brightness compared to its biaryl counterpart. acs.org Such probes are valuable for applications in peptide-based imaging and can be designed to be sensitive to their local environment, for instance, in lipid-rich biological settings. acs.orgacs.org Another analog, p-cyanophenylalanine (PheCN), has been developed as a versatile probe whose fluorescence is sensitive to environmental factors like hydration and pH, making it useful for studying protein folding, binding, and membrane interactions. nih.gov

| Analog Type | Modification Strategy | Key Features | Research Application |

|---|---|---|---|

| Arylalkyne-Extended Phenylalanines | One-pot synthesis from a tyrosine derivative via Sonogashira cross-coupling to add a conjugated aryl-alkyne side chain. acs.org | Enhanced quantum yield, red-shifted spectra, increased brightness. acs.org | Fluorescent probes for peptide-based imaging, sensing in lipid-rich environments. acs.orgacs.org |

| p-Cyanophenylalanine (PheCN) | Incorporation of a cyano group at the para position of the phenyl ring. nih.gov | Fluorescence quantum yield is sensitive to environmental polarity and pH. nih.gov | Probing protein folding, aggregation, membrane penetration, and determining peptide pKa values. nih.gov |

| Dibenzofuran α-Amino Acids | Synthesis of rigid tyrosine mimics via palladium-catalyzed C–O cyclization. researchgate.net | Enhanced fluorescent properties compared to natural amino acids. researchgate.net | Used as a FRET donor for monitoring peptide hydrolysis by proteases. researchgate.net |

Advanced Mechanistic Probes and Research Tools

2-Fluoro-D-phenylalanine as a Probe for Metabolic Pathway Studies

The unique characteristics of this compound, particularly the presence of the fluorine atom, make it a valuable tool for investigating metabolic pathways. The fluorine-19 (¹⁹F) nucleus is exceptionally suited for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity, which is comparable to that of protons (¹H) nih.gov. This allows for the clear and unambiguous detection of the fluorinated analog within complex biological systems, as there is no natural background ¹⁹F signal in most organisms nih.gov.

Researchers can introduce this compound into cellular systems and track its metabolic fate. By using ¹⁹F NMR, scientists can monitor the incorporation of the amino acid into proteins and identify its downstream metabolites. This provides a powerful method for mapping metabolic fluxes and understanding how the introduction of an unnatural amino acid perturbs cellular processes nih.govacs.org. For example, studies on the metabolism of other fluorinated molecules, such as 2-deoxy-2-fluoro-D-glucose (FDG), have successfully used ¹⁹F NMR to trace their accumulation and transformation in various organs, demonstrating the potential of this technique for metabolic pathway analysis nih.gov. While specific studies detailing the complete metabolic pathway of this compound are not extensively documented in the provided results, the principles of using fluorinated analogs as probes are well-established and directly applicable nih.govacs.org.

The ability to biosynthetically incorporate fluorinated amino acids like this compound into proteins in bacterial and mammalian cells opens up avenues to study protein synthesis and metabolism under various conditions nih.gov. This approach can help in elucidating the substrate specificity of enzymes involved in amino acid metabolism and protein synthesis.

Elucidation of Molecular Mechanisms in Biological Systems

This compound serves as a sophisticated probe for dissecting molecular mechanisms in a variety of biological contexts, from antimicrobial action to receptor-ligand interactions.

Investigations into Antimicrobial Mechanisms at the Molecular Level (e.g., membrane interactions, protein synthesis disruption)

The antimicrobial properties of peptides and small molecules are often linked to their ability to interact with and disrupt bacterial cell membranes. Phenylalanine residues, due to their aromatic and hydrophobic nature, can play a crucial role in anchoring these molecules to the lipid bilayer dntb.gov.uaaip.orgnih.govresearchgate.net. The introduction of a fluorine atom to the phenyl ring of D-phenylalanine can modulate these interactions.

Studies on antimicrobial peptides have shown that phenylalanine residues are critical for their initial binding to the bacterial membrane dntb.gov.uaaip.orgnih.govresearchgate.net. For instance, in the antimicrobial peptide Aurein 1.2, phenylalanine residues act as membrane anchors, and their replacement significantly reduces the peptide's disruptive activity dntb.gov.uaaip.orgnih.govresearchgate.net. While direct studies on this compound's specific membrane interactions are not detailed in the provided results, the known role of phenylalanine in membrane anchoring suggests that the fluorinated analog would also participate in such interactions, with the fluorine atom potentially altering the hydrophobicity and electrostatic properties of the side chain, thereby influencing its membrane-disrupting efficacy.

Regarding protein synthesis disruption, some fluorinated amino acids and their derivatives have been shown to possess antimicrobial activity. For example, Fmoc-pentafluoro-L-phenylalanine has demonstrated promising antibacterial effects by selectively targeting bacterial membranes . While the precise mechanism of how this compound might disrupt protein synthesis is not explicitly detailed, it is plausible that its incorporation into bacterial proteins could lead to misfolded or non-functional proteins, thereby inhibiting bacterial growth. The ribosomal machinery can incorporate fluorinated non-canonical amino acids, which can lead to the production of peptides with altered biological activities nih.gov.

Studies on Receptor-Ligand Dynamics and Protein Target Interactions

The incorporation of D-amino acids, such as D-phenylalanine, into peptides can significantly enhance their binding affinity for specific receptors. This is often attributed to increased proteolytic stability and altered conformational properties of the peptide. A study on gonadotropin-releasing hormone (GnRH) peptides demonstrated that the introduction of D-phenylalanine improved their binding affinity to the GnRH receptor nih.gov.

The use of fluorinated amino acids, including this compound, provides a powerful tool for studying these interactions at a molecular level using ¹⁹F NMR spectroscopy nih.govacs.org. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an excellent probe for detecting conformational changes upon ligand binding nih.gov. By strategically placing a this compound residue within a peptide ligand, researchers can monitor changes in the ¹⁹F NMR spectrum upon binding to its receptor. This can provide valuable information about the binding interface, conformational changes in both the ligand and the receptor, and the dynamics of the interaction nih.gov.

For instance, studies on other receptor systems have successfully employed fluorinated phenylalanine analogs to investigate ligand binding. These studies have demonstrated the ability of ¹⁹F NMR to characterize binding modes and even detect weak fragment binding, which is crucial in drug discovery acs.org. While specific examples detailing the use of this compound for a particular receptor are not extensively covered in the provided results, the methodology is well-established and broadly applicable.

Applications in Structural Biology for Protein Engineering Insights